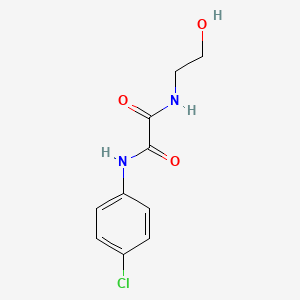
2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide, also known as HNMC, is a chemical compound that has been extensively studied for its potential use in scientific research. HNMC is a synthetic cannabinoid that has shown promise as a tool for investigating the endocannabinoid system and its role in various physiological processes.
作用機序
2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide is believed to act as a partial agonist at the CB1 and CB2 receptors in the endocannabinoid system. This means that it can bind to these receptors and activate them to a certain extent, but not to the same degree as a full agonist like THC. 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide has also been shown to inhibit the reuptake of the neurotransmitter anandamide, which is involved in pain regulation and mood.
Biochemical and Physiological Effects
Studies have shown that 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide can have a variety of biochemical and physiological effects, depending on the dose and route of administration. In general, 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and standardized for use in research. However, one limitation is that its effects can vary depending on the dose and route of administration, which can make it difficult to compare results across different studies.
将来の方向性
There are many potential future directions for research on 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide. One area of interest is its potential use as a pain management tool, particularly for chronic pain conditions. Another area of interest is its potential use in treating addiction, as studies have shown that it can modulate the release of dopamine. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide and how it interacts with the endocannabinoid system.
合成法
2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide is typically synthesized through a multistep process involving the reaction of 2-naphthoyl chloride with 4-methylphenylhydrazine, followed by the addition of hydroxylamine hydrochloride and acetic anhydride. The resulting compound is then purified through recrystallization.
科学的研究の応用
2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, pain management, and addiction. One study found that 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide was effective at reducing pain in mice, suggesting that it may have potential as a pain management tool. Other studies have investigated the role of 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide in modulating the release of dopamine, a neurotransmitter involved in addiction.
特性
IUPAC Name |
1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-6-8-15(9-7-12)20-19(25)22-21-18(24)16-10-13-4-2-3-5-14(13)11-17(16)23/h2-11,23H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTZWALLCDJYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Hydroxy-2-naphthoyl)amino]-3-(p-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propionate](/img/structure/B4927456.png)




![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4927487.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4927497.png)

![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)
